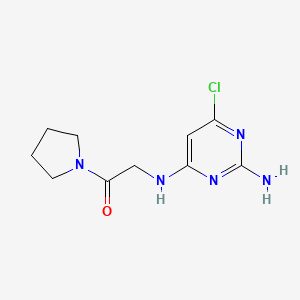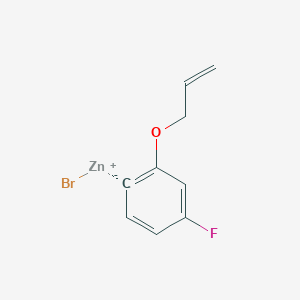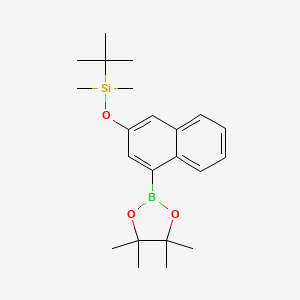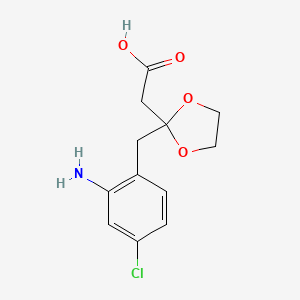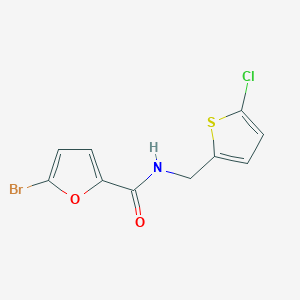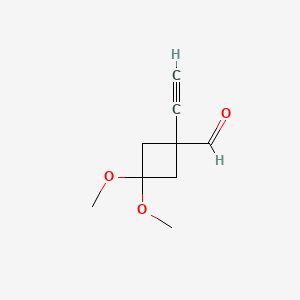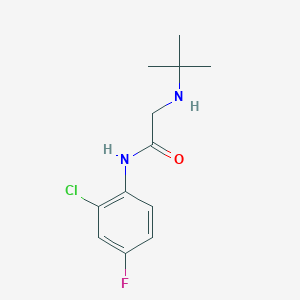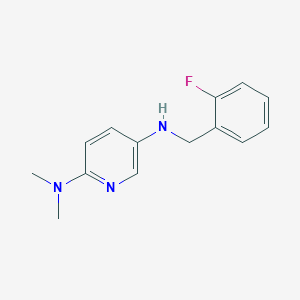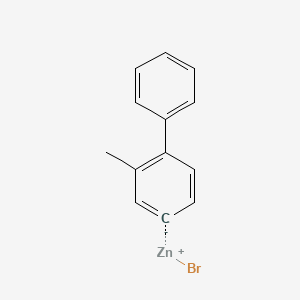
2-Methyl-4-biphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-biphenylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromide ion and a biphenyl group substituted with a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-biphenylZinc bromide typically involves the reaction of 2-Methyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
2-Methyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
科学研究应用
2-Methyl-4-biphenylZinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to study the effects of organozinc compounds on biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, activating the bromide ion and making it more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-biphenylLithium bromide
- 2-Methyl-4-biphenylMagnesium bromide
- 2-Methyl-4-biphenylCopper bromide
Uniqueness
2-Methyl-4-biphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
属性
分子式 |
C13H11BrZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-2-phenylbenzene-5-ide |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-4,6-10H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MAMWVHHLDBJXEH-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C[C-]=C1)C2=CC=CC=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


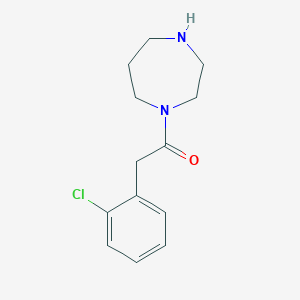
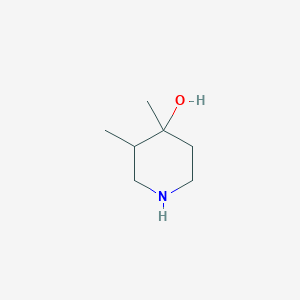

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
